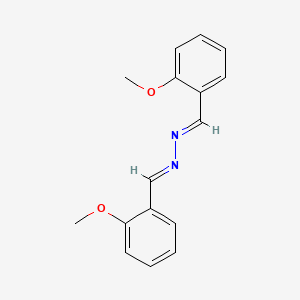
5,5,5',5'-tetramethyl-4,4',5,5'-tetrahydro-3,3'-bi-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5,5',5'-tetramethyl-4,4',5,5'-tetrahydro-3,3'-bi-1,2,4-oxadiazole, commonly known as TMB or BODIPY-TMB, is a fluorescent probe used in various scientific research applications. This chemical compound has gained significant attention due to its unique properties, such as high quantum yield, photostability, and sensitivity to environmental changes.
Mécanisme D'action
The mechanism of action of TMB involves its ability to undergo fluorescence resonance energy transfer (FRET) with other fluorescent molecules. When excited by light, TMB emits a green fluorescence, which can be detected and quantified. TMB can also be used as a quencher of other fluorophores, allowing for the detection of specific interactions between molecules.
Biochemical and Physiological Effects:
TMB has been shown to have minimal effects on cellular viability and function, making it an ideal probe for studying live cells. It has been used to image various organelles, including the Golgi apparatus, endoplasmic reticulum, and mitochondria. TMB has also been used to study the uptake and trafficking of nanoparticles in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TMB is its high quantum yield and photostability, which allows for long-term imaging experiments. TMB is also highly sensitive to environmental changes, making it a useful tool for studying cellular processes. However, TMB has limitations in terms of its spectral properties, which can limit its use in multicolor imaging experiments.
Orientations Futures
There are several future directions for the use of TMB in scientific research. One area of interest is the development of TMB-based probes for detecting specific molecules and interactions in cells. Another direction is the use of TMB in combination with other fluorescent probes to enable multicolor imaging experiments. Additionally, the use of TMB in vivo for imaging small animals is an area of active research.
Méthodes De Synthèse
The synthesis of TMB involves a multistep process, starting with the reaction of 2,4-dimethyl-5-nitropyridine with potassium hydride in dimethylformamide. This is followed by the reaction of the resulting intermediate with 2,2'-dithiobis(5-nitropyridine) in the presence of potassium carbonate. The final step involves the reduction of the nitro groups to amino groups using palladium on carbon and hydrogen gas.
Applications De Recherche Scientifique
TMB has been widely used as a probe in various scientific research applications, including fluorescence microscopy, flow cytometry, and bioimaging. It has been used to study cellular processes such as protein trafficking, endocytosis, and exocytosis. TMB has also been used to detect reactive oxygen species and to monitor changes in pH and temperature.
Propriétés
IUPAC Name |
3-(5,5-dimethyl-2H-1,2,4-oxadiazol-3-yl)-5,5-dimethyl-2H-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2/c1-7(2)9-5(11-13-7)6-10-8(3,4)14-12-6/h1-4H3,(H,9,11)(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUVDUPKJDVWKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(NO1)C2=NC(ON2)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![benzaldehyde (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone](/img/structure/B5867531.png)
![6,6-dimethyl-3-phenyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B5867536.png)

![3-{5-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)carbonohydrazonoyl]-2-furyl}benzoic acid](/img/structure/B5867549.png)

![5-chloro-N-methyl-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B5867553.png)
![methyl 3-[(mesitylsulfonyl)amino]-4-methylbenzoate](/img/structure/B5867561.png)

![N-cyclohexyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5867589.png)
![2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxy-4-nitrophenol](/img/structure/B5867593.png)
![6-amino-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5867599.png)